
1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- is a specialized compound known for its unique chemical structure and properties. This compound belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. The presence of the heptadecafluorooctyl group imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- typically involves the reaction of imidazole with heptadecafluorooctyl sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving imidazole in an appropriate solvent such as acetonitrile.
- Adding heptadecafluorooctyl sulfonyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product through techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems enhances efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The compound can react with electrophiles, resulting in addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The reactions of 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- lead to the formation of various derivatives, including azides, nitriles, and hydroxylated products.
Scientific Research Applications
1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- finds applications in multiple scientific fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- involves its interaction with molecular targets through its imidazole ring and sulfonyl group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its fluorinated tail enhances its lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Imidazole-1-sulfonyl azide: Another imidazole derivative with a sulfonyl group, used in organic synthesis.
Trifluoromethanesulfonyl azide: A related compound with similar reactivity but different fluorination pattern.
Uniqueness: 1H-Imidazole, 1-((heptadecafluorooctyl)sulfonyl)- is unique due to its long fluorinated tail, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring high hydrophobicity and stability.
Properties
CAS No. |
87988-58-7 |
|---|---|
Molecular Formula |
C11H3F17N2O2S |
Molecular Weight |
550.19 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)imidazole |
InChI |
InChI=1S/C11H3F17N2O2S/c12-4(13,6(16,17)8(20,21)10(24,25)26)5(14,15)7(18,19)9(22,23)11(27,28)33(31,32)30-2-1-29-3-30/h1-3H |
InChI Key |
CTEBUSUSPQMYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


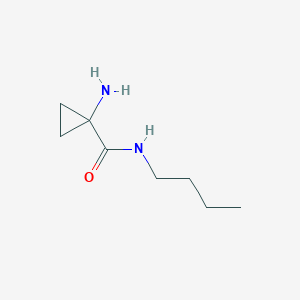
![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
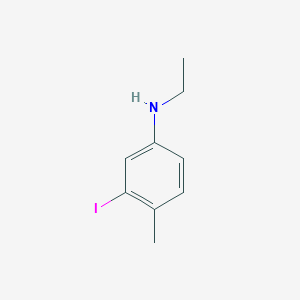
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
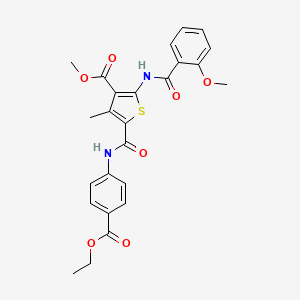

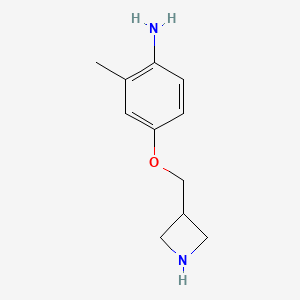

![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)
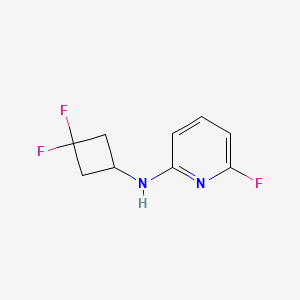
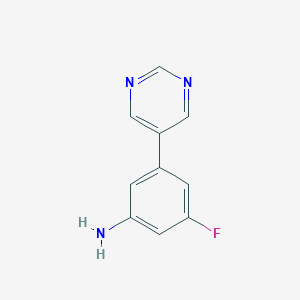
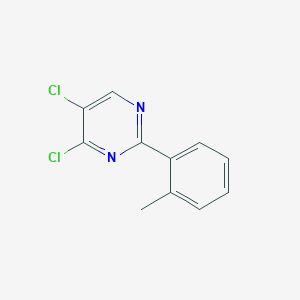
![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
